1-Phenethyl-4-piperidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJXNYNKKXZBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192826 | |
| Record name | 1-Phenethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39742-60-4 | |
| Record name | 1-Phenethyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39742-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenethyl-4-piperidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039742604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39742-60-4 | |
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| Record name | 1-Phenethyl-4-piperidone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(β-phenethyl)-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-PHENETHYL-4-PIPERIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIS0S4O95K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1 Phenethyl 4 Piperidone
Established Synthetic Routes and Reaction Pathways
The synthesis of 1-phenethyl-4-piperidone, a key intermediate in the manufacturing of various pharmaceutical compounds, is primarily achieved through well-established and versatile chemical strategies. researchgate.netwikipedia.org These methodologies can be broadly categorized into two principal routes: the construction of the piperidone ring via Dieckmann condensation and the functionalization of a pre-existing piperidone core through nucleophilic substitution.
Dieckmann Condensation and Related Cyclization Strategies
One of the most widely utilized methods for the synthesis of 4-piperidones involves a sequence of reactions beginning with the formation of a diester, followed by an intramolecular cyclization known as the Dieckmann condensation, and concluding with hydrolysis and decarboxylation steps. dtic.miltandfonline.com This approach builds the heterocyclic ring from acyclic precursors.
Condensation of Primary Amines with Acrylates: Bis-ester Formation
The initial step in this synthetic pathway is the conjugate addition of a primary amine to two equivalents of an acrylate (B77674) ester. In the specific synthesis of the precursor for this compound, phenethylamine (B48288) is condensed with two molecules of methyl acrylate or a similar acrylic ester. researchgate.netajrconline.org This reaction, a double Michael addition, results in the formation of a tertiary amine substituted with two carboalkoxyethyl groups, known as a bis-ester. google.com For instance, the reaction between phenethylamine and methyl acrylate in anhydrous methanol (B129727) yields N,N-bis(β-methoxycarbonylethyl)phenethylamine. google.com This step is often high-yielding, with some procedures reporting quantitative formation of the amino-diester intermediate. researchgate.net
Intramolecular Dieckmann Cyclization for Piperidone Ring Formation
The core ring-forming step is the intramolecular Dieckmann condensation of the bis-ester. wikipedia.org This reaction is an intramolecular Claisen condensation of a diester, which, upon treatment with a strong base, yields a cyclic β-keto ester. chemistrysteps.comlibretexts.org The mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic intermediate. tandfonline.comwikipedia.orgyoutube.com Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. libretexts.orgyoutube.com
The success of the Dieckmann cyclization is highly dependent on several factors, including the choice of base, solvent, and reaction concentration. researchgate.nettandfonline.com High-dilution conditions are often necessary to favor the intramolecular cyclization over competing intermolecular dimerization reactions. tandfonline.com The reaction is typically carried out in a non-polar, high-boiling solvent like xylene or toluene. tandfonline.comgoogle.com
Detailed studies have optimized the reaction conditions to maximize the yield of the cyclized product. The choice of base has a significant impact, with sodium metal often employed, though other bases such as sodium hydride (NaH), sodium tert-butoxide (NaOtBu), and sodium methoxide (B1231860) (NaOMe) are also used. tandfonline.com
| Base | Yield (%) |
|---|---|
| Sodium (Na) | 72 |
| Sodium Hydride (NaH) | 64 |
| Sodium tert-butoxide (NaOtBu) | 61 |
| Sodium Methoxide (NaOMe) | 40 |
The solvent also plays a critical role in the reaction's efficiency. Higher boiling point solvents appear to favor the intramolecular cyclization. tandfonline.com
| Solvent | Yield (%) |
|---|---|
| Xylene | 72 |
| Toluene | 24 |
| Benzene (B151609) | 13 |
Hydrolysis and Decarboxylation in Piperidone Synthesis
The final stage of this synthetic sequence involves the hydrolysis of the cyclic β-keto ester intermediate, followed by decarboxylation to afford the target this compound. dtic.milsciencemadness.org This transformation is typically achieved by heating the intermediate in the presence of a strong acid, such as concentrated hydrochloric acid. researchgate.nettandfonline.com The acidic conditions promote the hydrolysis of the ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates) upon heating to yield the final ketone product. sciencemadness.org The workup procedure involves careful acidification to regenerate the β-keto ester from its sodium salt, followed by refluxing in acid and final basification to isolate the product. tandfonline.com
Nucleophilic Substitution Reactions in Piperidone Synthesis
An alternative and more direct approach to this compound involves the N-alkylation of a pre-formed 4-piperidone (B1582916) ring. wikipedia.org This method is a type of nucleophilic substitution reaction where the nitrogen atom of the piperidone acts as a nucleophile.
N-Alkylation of 4-Piperidone with Phenethyl Halides
This synthetic route involves the direct reaction of 4-piperidone, often used as its hydrochloride salt, with a phenethyl halide, such as 2-phenethyl bromide or 2-phenethyl chloride. wikipedia.orgajrconline.org The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperidone nitrogen, thereby increasing its nucleophilicity.
Role of Phase Transfer Catalysis in N-Alkylation
Phase transfer catalysis (PTC) represents a potent methodology for the N-alkylation of 4-piperidone to yield this compound. wikipedia.orgacsgcipr.org This technique is particularly valuable as it facilitates the reaction between reactants located in different phases, typically an aqueous phase and an organic phase. crdeepjournal.org In the synthesis of this compound, a phase transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a nucleophile (like the deprotonated piperidone) from the aqueous phase into the organic phase where it can react with the alkylating agent, phenethyl bromide. wikipedia.orgcrdeepjournal.org
The advantages of employing PTC are numerous. It often allows for the use of milder and more environmentally benign inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, in place of stronger organic bases. acsgcipr.org This methodology can also accommodate a wider array of solvents beyond polar aprotics and can lead to higher productivity, with some reactions proceeding under solvent-free conditions. acsgcipr.org The scalability of PTC makes it a viable and attractive option for industrial-scale production. acsgcipr.org
Reductive Amination Approaches
Reductive amination serves as a significant alternative pathway for the synthesis of this compound and its derivatives. This method typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced to the target amine.
Reductive Amination of Piperidones with Phenethylaldehyde
A direct route to this compound involves the reductive amination of 4-piperidone with phenethylaldehyde (also known as phenylacetaldehyde). researchgate.netajrconline.org In this process, the secondary amino group of the 4-piperidone precursor is reductively alkylated. researchgate.net The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced. A key aspect of this approach is the use of a chemoselective reducing agent, such as sodium triacetoxyborohydride (B8407120). researchgate.net This reagent is specifically chosen for its ability to reduce the iminium ion without affecting the ketone functional group present on the piperidone ring, thus preserving it for subsequent reactions. researchgate.net
One-Pot Synthetic Procedures for Direct Preparation
One-pot syntheses are highly valued in chemical manufacturing for their efficiency, reduced waste, and simplified procedures. Several one-pot methods for preparing this compound and its subsequent products have been developed. For instance, the reductive alkylation of 4-piperidone with phenylacetaldehyde (B1677652) can be performed as the initial step in a series of successive one-pot reactions to generate more complex molecules. researchgate.net
Another efficient one-pot method involves a different strategy, starting from phenethylamine and methyl acrylate in the presence of nanosilica sulfuric acid. semanticscholar.org This process proceeds through a Dieckmann cyclization of the resulting bis-ester, followed by decarboxylative hydrolysis to yield this compound. semanticscholar.orgresearchgate.net This highlights the versatility of one-pot procedures in achieving the target compound through various chemical transformations.
Optimization and Scalability in this compound Synthesis
Investigation of Catalytic Systems and Reaction Conditions
The choice of catalytic system and reaction conditions is paramount in the synthesis of this compound. In reductive amination processes, various reducing agents and catalysts are employed. Sodium triacetoxyborohydride has been effectively used in the reductive amination of this compound with aniline (B41778), a subsequent step in some synthetic pathways. nih.govosti.gov Another approach utilizes a borane (B79455) complex, 5-ethyl-2-methylpyridine (B142974) borane (PEMB), in an alcoholic solvent with acetic acid for the same transformation. google.com Catalytic hydrogenation using catalysts like Raney Ni has also been reported for the reductive amination of N-phenethyl-4-piperidone with aniline. patsnap.comgoogle.com
Influence of Base Selection on Reaction Yields and Purity
The selection of a base can have a profound impact on the yield and purity of this compound, particularly in N-alkylation reactions. In an optimized synthesis involving the alkylation of 4-piperidone monohydrate hydrochloride with (2-bromoethyl)benzene, cesium carbonate was used as the base. nih.govosti.gov This choice proved highly effective, furnishing the desired product in an 88% yield. nih.govosti.gov The use of a strong, yet non-nucleophilic, base is critical for efficiently deprotonating the piperidone hydrochloride salt, thereby facilitating the subsequent alkylation.
The effect of different bases on reaction yield has also been documented in other synthetic routes to this compound, such as those involving a Dieckmann condensation. A study comparing various bases in this context demonstrated a clear influence on the final yield. researchgate.net
| Base Used | Yield (%) | Synthetic Route |
|---|---|---|
| Cesium Carbonate | 88% | N-Alkylation |
| Sodium (Na) | 72% | Dieckmann Condensation |
| Sodium Hydride (NaH) | 64% | Dieckmann Condensation |
| Sodium t-butoxide | 61% | Dieckmann Condensation |
This data underscores the importance of empirical investigation and optimization of the base and other reaction conditions to maximize product output. researchgate.netnih.govosti.gov
Solvent Effects and Concentration Parameters
The choice of solvent is a critical parameter that significantly influences the reaction yield and product purity in the synthesis of this compound. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a crucial role in the reaction kinetics and equilibrium.
In the Dieckmann condensation route for preparing 4-piperidones, non-polar aromatic hydrocarbons like xylene are often employed. researchgate.net The use of high dilution techniques is sometimes necessary to prevent unwanted side reactions such as dimerization. researchgate.net
For the more direct N-alkylation of 4-piperidone hydrochloride with a reagent like (2-bromoethyl)benzene, various solvents have been investigated to determine the optimal medium. Research has shown that polar aprotic solvents are particularly effective. In a systematic study comparing different solvents, acetonitrile (B52724) provided a superior outcome when used with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). nih.govdiva-portal.orgosti.govtandfonline.com Other solvents such as toluene, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) were found to be less effective under the tested conditions. diva-portal.orgtandfonline.com
The selection of the base is intrinsically linked to the solvent system. Strong bases like sodium metal, sodium hydride (NaH), sodium methoxide (NaOMe), and sodium t-butoxide have been used in the Dieckmann cyclization, with yields of 72%, 64%, 40%, and 61% respectively in specific systems. researchgate.net For the N-alkylation route, inorganic bases are common. An optimized procedure utilizes cesium carbonate in acetonitrile, which effectively facilitates the reaction to furnish the alkylated piperidone in high yield. nih.govosti.gov The use of potassium carbonate in acetonitrile has also been proven effective, particularly when paired with a phase-transfer catalyst. diva-portal.orgtandfonline.com
The table below summarizes the effect of different solvent and base systems on the alkylation of 4-piperidone.
| Solvent | Base | Additive | Temperature (°C) | Outcome | Reference |
| Acetonitrile | K2CO3 | TBAB | 90 | Good Conversion | diva-portal.orgtandfonline.com |
| Acetonitrile | Cs2CO3 | - | 80 (Reflux) | 88% Yield | nih.govosti.gov |
| Toluene | K2CO3 | TBAB | 90 | Low Conversion | diva-portal.orgtandfonline.com |
| DMF | K2CO3 | TBAB | 90 | Low Conversion | diva-portal.orgtandfonline.com |
| THF | K2CO3 | TBAB | 60 | No Reaction | diva-portal.orgtandfonline.com |
| Toluene | Triethylamine | - | 60 | No Reaction | diva-portal.orgtandfonline.com |
TBAB: Tetrabutylammonium (B224687) bromide
Furthermore, synthesis can be achieved under biphasic conditions, which often involves a phase transfer catalyst to facilitate the reaction between reactants present in different immiscible phases. wikipedia.org
Temperature and Reaction Time Optimization
Temperature and reaction duration are pivotal in maximizing product yield while minimizing the formation of impurities. The Dieckmann condensation is known to be reversible, and elevated temperatures can promote a retro-Dieckmann reaction, leading to cleavage of the desired cyclic product. researchgate.net Therefore, careful temperature control during the reaction and work-up is essential. researchgate.net
Studies on the Dieckmann reaction have shown a clear correlation between reaction time and yield. At room temperature using sodium as a base, the yield of the final product after hydrolysis and decarboxylation was observed to increase over time, peaking at 24 hours, and then decreasing with longer reaction times, likely due to degradation or side reactions. researchgate.net
| Reaction Time (hours) | Yield (%) |
| 6 | 19 |
| 12 | 44 |
| 24 | 57 |
| 72 | 20 |
In the N-alkylation of 4-piperidone monohydrate hydrochloride with (2-bromoethyl)benzene, an optimized protocol involves refluxing the mixture in acetonitrile at 80°C for 5 hours, resulting in an 88% yield of this compound. nih.govosti.gov Another optimized procedure using 4-piperidone, a phenethyl bromide derivative, potassium carbonate, and a phase transfer catalyst in acetonitrile found that refluxing at 90°C for 4 hours was sufficient for the reaction to complete. diva-portal.orgtandfonline.com These optimized conditions provide a balance, ensuring the reaction proceeds to completion in a reasonable timeframe without significant product degradation.
Strategies for Enhanced Efficiency and Industrial Viability
For the large-scale production of this compound, synthetic strategies must be efficient, cost-effective, and scalable. Key approaches to achieving this include one-pot syntheses, the use of catalysis to enhance reaction rates and conditions, and the application of modern chemical engineering principles like flow chemistry.
One-Pot Synthesis
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful tool for industrial synthesis, particularly for reactions involving reactants in immiscible phases. acsgcipr.org In the synthesis of this compound via N-alkylation, PTC can be used to transfer an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction occurs. wikipedia.orgacsgcipr.org The use of tetrabutylammonium bromide (TBAB) has been successfully demonstrated in the alkylation of 4-piperidone, facilitating the reaction between the piperidone and phenethyl bromide in a solid-liquid system (K2CO3 in acetonitrile). diva-portal.orgtandfonline.com PTC offers several advantages for industrial viability, including the use of cheaper inorganic bases, milder reaction conditions, increased reaction rates, and often simplified work-up procedures, making the process more environmentally benign and economical. acsgcipr.org
Flow Chemistry
Modern industrial synthesis is increasingly moving towards continuous manufacturing or "flow chemistry." researcher.life This approach involves pumping reactants through a series of tubes or microreactors, where mixing and heating are precisely controlled. europa.eu While specific applications of flow chemistry for this compound synthesis are not extensively detailed in the reviewed literature, this strategy holds immense potential for its industrial production. The benefits of flow chemistry include superior heat transfer and temperature control, enhanced safety by minimizing the volume of reactive material at any given moment, and the potential for full automation and integration of synthesis, work-up, and purification steps. europa.eunih.gov Such a system could significantly improve the efficiency, consistency, and safety of producing this compound on an industrial scale.
Chemical Reactivity and Derivatization Strategies of 1 Phenethyl 4 Piperidone
Reactivity of the Piperidone Carbonyl Moiety
The carbonyl group (C=O) at the C-4 position is the most prominent site for chemical transformations, behaving as a typical ketone. It is electrophilic at the carbonyl carbon and can undergo a variety of nucleophilic addition and condensation reactions.
The electrophilic carbon of the carbonyl group in 1-phenethyl-4-piperidone is susceptible to attack by various nucleophiles. These reactions are fundamental for introducing new substituents at the C-4 position, transforming the ketone into an alcohol or an amino-nitrile, which can then be further elaborated.
One notable example is the Strecker synthesis, a method for producing α-aminonitriles from ketones. In this reaction, this compound reacts with aniline (B41778) and potassium cyanide in the presence of an acid like acetic acid. ajrconline.org The reaction proceeds through the initial formation of an iminium ion, which is then attacked by the cyanide nucleophile to yield the corresponding α-aminonitrile. This intermediate can be further hydrolyzed to an α-amino acid or reduced to a vicinal diamine.
Another significant nucleophilic addition involves the use of organometallic reagents. For instance, the introduction of an aryl group at the C-4 position can be accomplished by reacting an intermediate imine of the piperidone with an aryllithium reagent. nih.gov This reaction pathway leads to the formation of 4-aryl-4-anilinopiperidines, which are precursors to potent opioid analgesics. nih.gov
The reaction of the C-4 carbonyl group of this compound with primary amines, such as aniline, is a critical condensation reaction that yields an imine, commonly known as a Schiff base. ajrconline.orgwikipedia.orggoogle.comgoogle.com This reaction is typically catalyzed by an acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ajrconline.org
In some cases, particularly with β-keto ester derivatives of NPP, the condensation with aniline in acetic acid leads to a stable enamine. researchgate.net The formation of this imine or enamine intermediate is a crucial step in the widely used reductive amination pathway to synthesize 4-amino-N-phenethylpiperidine derivatives. wikipedia.orgwikipedia.org
Synthesis of N-Phenethyl-4-aminopiperidine Derivatives
The conversion of the C-4 carbonyl group into an amino group is one of the most important derivatizations of this compound. This transformation is most efficiently achieved through reductive amination.
Reductive amination is a powerful and widely used method for forming C-N bonds. In the context of this compound, it involves the reaction with an amine (e.g., aniline) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding 4-amino derivative. wikipedia.org Several protocols exist, varying in the choice of reducing agent and reaction conditions, which allows for optimization based on desired yield and purity. google.compatsnap.comgoogle.com
Commonly employed reducing agents include:
Sodium Borohydride (B1222165) (NaBH₄): A mild reducing agent used to reduce the imine formed after initial condensation. wikipedia.orggoogle.com
Lithium Aluminum Hydride (LiAlH₄): A more potent reducing agent also capable of reducing the intermediate imine. google.comgoogle.com
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A particularly effective reagent for one-pot reductive aminations. ajrconline.orggoogle.comgoogle.commmu.ac.uk Its mild and chemoselective nature allows the reduction to proceed in the presence of the ketone starting material, often leading to high yields of 62-88%. google.compatsnap.comgoogle.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel (Raney-Ni). google.compatsnap.com The reaction is often carried out in an autoclave under pressure and can achieve high yields and purity. google.compatsnap.com
| Reducing Agent | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride | Dichloromethane, Acetic Acid, Room Temperature | 62-88% | google.compatsnap.comgoogle.com |
| Catalytic Hydrogenation (Raney-Ni) | Ethanol, H₂ (0.4 MPa), 60°C | 88.1% | google.compatsnap.com |
| Sodium Borohydride | Methanol (B129727), after imine formation | Not specified | wikipedia.orggoogle.com |
| Lithium Aluminum Hydride | Anhydrous solvent (e.g., ether), after imine formation | Not specified | google.comgoogle.com |
For the synthesis of 4-aminopiperidine (B84694) from unsubstituted this compound, the resulting product, N-phenyl-1-(2-phenylethyl)piperidin-4-amine, is achiral at the C-4 position. However, if the piperidone ring is substituted at other positions, for example at C-3, stereochemical issues arise.
In the synthesis of a 3-carbomethoxy fentanyl analog, the starting material is 3-carbomethoxy-N-phenethyl-4-piperidone. researchgate.net After condensation with aniline to form the enamine, subsequent reduction with sodium cyanoborohydride (NaBH₃CN) yields 4-anilino-3-carbomethoxy-N-phenethyl piperidine (B6355638). researchgate.net This product is obtained as a 50:50 mixture of the (±)-cis and (±)-trans diastereomers. researchgate.net The formation of these two isomers highlights that the reduction of the double bond can occur from either face of the molecule, leading to different relative stereochemistries between the substituents at C-3 and C-4. The separation of these diastereomers is necessary to study the properties of the individual isomers. researchgate.net This demonstrates that while the parent system is simple, substituted analogs require careful consideration of stereochemical outcomes.
Diversification through Functional Group Transformations
Beyond reactions at the C-4 carbonyl, the this compound scaffold allows for further diversification through various functional group transformations. These modifications can be performed on the piperidone ring itself or on its derivatives to access a wider array of chemical structures.
For instance, the piperidone ring can be modified at the C-3 position. The synthesis of a 3-methoxy-fentanyl analog begins with this compound, which is first oxidized to introduce a hydroxyl group at the C-3 position, yielding a 3-hydroxy-piperidine-4-one derivative. nih.gov This hydroxyl group is then methylated before the standard sequence of reductive amination and acylation is carried out to produce the final analog. nih.gov
The carbonyl group itself can be transformed into other functionalities. A Wittig reaction, for example, can convert the C=O group into a C=C double bond, such as a methoxymethylene group, by reacting the piperidone with a phosphorus ylide like (methoxymethyl)triphenylphosphonium (B8745145) chloride. acs.org This creates an enol ether, which can be a versatile intermediate for further reactions.
Acylation Reactions for Amide Formation
Acylation reactions are a cornerstone of the derivatization of this compound, particularly after its conversion to 4-anilino-N-phenethylpiperidine (ANPP). This transformation is a key step in the synthesis of several potent synthetic opioids. The reaction of ANPP with an acylating agent, such as propionyl chloride, leads to the formation of an amide bond, yielding the final product. wikipedia.org
The general scheme for this acylation is as follows:
Reactants: 4-anilino-N-phenethylpiperidine (ANPP) and an acylating agent (e.g., propionyl chloride, acetic anhydride).
Product: An N-acylated piperidine derivative. For instance, the reaction with propionyl chloride yields fentanyl, while reaction with acetic anhydride (B1165640) produces acetylfentanyl. nist.gov
Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and in a suitable solvent.
A variety of acylating agents can be employed to generate a diverse range of analogs. This highlights the versatility of the acylation reaction in modifying the properties of the final compound.
| Acylating Agent | Resulting Amide Product |
| Propionyl chloride | Fentanyl |
| Acetic anhydride | Acetylfentanyl |
| Various acid chlorides | Fentanyl analogs |
This reactivity is not limited to the anilino derivative. Other derivatives of this compound can also undergo acylation, provided they have a suitable functional group, such as an amino group, that can be acylated.
Alkylation Reactions at Nitrogen and Carbon Centers
Alkylation reactions of this compound and its derivatives can occur at two primary locations: the piperidine nitrogen and the carbon atoms alpha to the ketone.
N-Alkylation: The nitrogen atom of the piperidine ring is nucleophilic and can be alkylated with various alkyl halides. This is a fundamental reaction in the synthesis of this compound itself, where 4-piperidone (B1582916) is alkylated with phenethyl bromide. wikipedia.org Further N-alkylation of derivatives is also possible, allowing for the introduction of different substituents on the nitrogen atom, which can significantly influence the biological activity of the resulting molecule. nih.gov
C-Alkylation: The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com
The regioselectivity of this alkylation (i.e., which α-carbon is alkylated) can be controlled by the reaction conditions:
Kinetic Control: Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate, leading to alkylation at the less hindered α-carbon. youtube.com
Thermodynamic Control: Using a smaller, weaker base at higher temperatures allows for equilibrium to be established, favoring the more stable, more substituted (thermodynamic) enolate. libretexts.org
This ability to selectively introduce alkyl groups at the α-position provides a powerful tool for creating a wide array of substituted piperidone derivatives.
| Reaction Type | Reagents | Site of Reaction | Product |
| N-Alkylation | 4-Piperidone, Phenethyl bromide | Piperidine Nitrogen | This compound |
| C-Alkylation (Kinetic) | This compound, LDA, Alkyl halide | Less substituted α-carbon | α-Alkylated this compound |
| C-Alkylation (Thermodynamic) | This compound, NaH, Alkyl halide | More substituted α-carbon | α-Alkylated this compound |
Formation of Spiro and Fused Ring Systems
The 4-piperidone scaffold of this compound is a versatile starting point for the construction of more complex molecular architectures, including spiro and fused ring systems.
Spirocyclic Systems: Spiro compounds contain two rings that share a single atom. 4-Piperidones, including this compound, can be used to synthesize spiropiperidines. rsc.org One common strategy involves the reaction of the ketone with a bifunctional reagent that can form a new ring at the C4 position. For example, reaction with a reagent containing two nucleophilic groups can lead to the formation of a spiro-heterocycle. The synthesis of such compounds is of interest in medicinal chemistry as it introduces three-dimensional complexity into the molecular structure.
Fused Ring Systems: Fused ring systems are formed when two rings share two adjacent atoms. Derivatives of this compound can be used to construct fused heterocyclic systems. For instance, a derivative of ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate has been used in the synthesis of a perhydro-1,6-naphthyridine derivative, which is a fused bicyclic system. researchgate.net This type of reaction often involves an intramolecular cyclization where a substituent on the piperidine ring reacts with another part of the molecule to form a new ring.
Role of this compound in Heterocyclic Ring System Assembly
This compound is a crucial building block in the assembly of various heterocyclic ring systems, most notably those based on the piperidine core. Its primary role is as a key intermediate in the synthesis of fentanyl and its numerous analogs. researchgate.net The synthesis of these molecules involves the modification and elaboration of the this compound scaffold through reactions such as reductive amination and acylation, as previously discussed.
Beyond its use in the synthesis of 4-anilinopiperidine derivatives, this compound can also serve as a precursor to other heterocyclic structures. For example, the synthesis of a perhydro-1,6-naphthyridine derivative from a this compound derivative demonstrates its utility in constructing fused heterocyclic systems. researchgate.net
Furthermore, this compound has been utilized as a monomer in the synthesis of high-molecular-weight polymers. rsc.org In this context, the piperidone unit becomes a repeating part of a larger macromolecular structure. This application showcases the versatility of this compound beyond the realm of small molecule synthesis.
The ability to perform a wide range of chemical transformations on the ketone and the piperidine ring of this compound makes it a valuable and versatile tool for the construction of a diverse array of complex molecules and materials containing the piperidine motif.
Advanced Analytical and Spectroscopic Characterization of 1 Phenethyl 4 Piperidone and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone for determining the molecular architecture of organic compounds like 1-Phenethyl-4-piperidone. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The proton NMR spectrum of NPP displays characteristic signals that correspond to the different sets of protons. The aromatic protons of the phenethyl group typically appear as a multiplet in the downfield region (around 7.21-7.34 ppm). The aliphatic protons of the piperidone ring and the ethyl bridge appear as multiplets in the upfield region (around 2.62-2.91 ppm). researchgate.net The integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the piperidone ring is characteristically found far downfield (around 208.9 ppm). The carbons of the aromatic ring appear in the typical range of 126-140 ppm, while the aliphatic carbons of the piperidone ring and the ethyl linker are observed in the upfield region (34-60 ppm). researchgate.net Both low-field and high-field NMR instruments have been utilized in the analysis of NPP to differentiate it from other related precursors. researchgate.net
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 7.21-7.34 | Multiplet, 5H (Aromatic protons, C₆H₅) |
| ¹H | 2.62-2.91 | Multiplet, 8H (Piperidone ring and ethyl bridge protons, CH₂) |
| ¹³C | 208.9 | Carbonyl carbon (C=O) |
| ¹³C | 139.9 | Quaternary aromatic carbon |
| ¹³C | 128.6 | Aromatic CH |
| ¹³C | 128.4 | Aromatic CH |
| ¹³C | 126.2 | Aromatic CH |
| ¹³C | 59.3 | Aliphatic CH₂ |
| ¹³C | 53.0 | Aliphatic CH₂ |
| ¹³C | 41.2 | Aliphatic CH₂ |
| ¹³C | 34.1 | Aliphatic CH₂ |
Data sourced from a study on the preparation of 1-(2-Phenethyl)-4-piperidone. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Applications
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Raman Spectroscopy: FT-Raman spectroscopy serves as a complementary technique to FTIR. researchgate.net For phenylpiperidine-class compounds, the spectrum shows prominent peaks from the vibrations of the benzene (B151609) rings, such as those around 1001 cm⁻¹. news-medical.net Importantly, Raman spectroscopy is particularly effective in analyzing the low-frequency region (250–400 cm⁻¹), where vibrations corresponding to the aliphatic chain's C-C bonds provide key differentiators between structurally similar isomers and derivatives. news-medical.netnicoletcz.cz The combination of FTIR and Raman has been applied to develop classification models to determine the synthetic method used for producing NPP. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| IR | 1703 | C=O stretch (ketone) | Very Strong (vs) |
| IR | 703, 753 | C-H out-of-plane bend (aromatic) | Strong (s) |
| IR | 2765, 2796 | C-H stretch (aliphatic) | Strong (s) |
| Raman | ~1001 | Benzene ring breathing mode | Strong |
Data sourced from published research. researchgate.netnews-medical.net
Mass Spectrometry Techniques (e.g., GC-MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
GC-MS: When coupled with Gas Chromatography, MS provides both separation and identification. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is often weak or absent, but characteristic fragment ions are observed. Common fragmentation patterns for this class of compounds include cleavage to produce ions with m/z values of 105 (tropylium ion from the phenethyl group) and 188. sciex.comnih.gov A published analysis reported a retention time of 4.3 minutes and significant fragment ions at m/z 42, 112 (base peak), and 204. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provide highly accurate mass measurements, enabling the determination of a compound's elemental formula. cfsre.org HRMS is crucial for identifying unknown substances and for impurity profiling. For instance, N-phenylethyl-4-piperidinone has been identified in samples by surveying TOF MS/MS data for precursors that share common product ions with related compounds. sciex.com
Table 3: GC-MS Fragmentation Data for this compound
| Retention Time (min) | m/z | Relative Intensity (%) | Putative Fragment |
|---|---|---|---|
| 4.3 | 42 | 33 | [C₂H₄N]⁺ |
| 4.3 | 112 | 100 | [M-C₇H₇]⁺ |
| 4.3 | 113 | 9 | Isotope Peak |
| 4.3 | 204 | 22 | [M+H]⁺ |
Data sourced from a study on the preparation of 1-(2-Phenethyl)-4-piperidone. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating this compound from starting materials, by-products, and other impurities, as well as for assessing the purity of the final product.
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when equipped with a flame-ionization detector (FID) or a mass spectrometer (MS), is a standard method for analyzing the purity of volatile and thermally stable compounds like NPP. The choice of capillary column is critical for achieving good separation. For fentanyl-related compounds, columns such as the DB-200 have been used in targeted confirmation methods. nist.gov Method parameters, including oven temperature programming, carrier gas flow rate, and inlet temperature, are optimized to ensure efficient separation and accurate quantification. oup.com
Liquid Chromatography (LC)
Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a versatile technique for the analysis of a wide range of compounds, including NPP and its derivatives. Reversed-phase chromatography using C18 columns is common. sciex.comnih.gov For instance, LC separation has been performed on a Phenomenex Luna Omega Polar C18 column with a gradient elution to resolve fentanyl analogs and their precursors. sciex.com The development of LC-MS/MS methods allows for highly sensitive and selective detection, making it a powerful tool for both quantitative analysis and the identification of trace-level impurities. sciex.com Advanced techniques, such as high pH reverse-phase LC, have been developed to successfully separate challenging regioisomeric compounds within this chemical class. mmu.ac.uk
Solid-State Characterization and Conformational Analysis
The solid-state structure of this compound (NPP) and its derivatives is crucial for understanding its physical properties and reactivity. Analysis in the solid state provides unambiguous proof of molecular structure, including the conformation of the flexible piperidine (B6355638) ring and the orientation of its substituents.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific entry for this compound was not found in publicly accessible crystallographic databases during the literature review, extensive studies on related 4-piperidone (B1582916) derivatives provide significant insight into the expected solid-state conformation.
The 4-piperidone ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, substituents can occupy either axial or equatorial positions. For N-substituted piperidones, the conformation is influenced by the steric bulk of the substituents and the hybridization state of adjacent atoms. Computational analysis of related fentanyl analogues, which share the N-phenethylpiperidine core, has also highlighted the importance of conformational mobility in determining molecular activity.
Studies on chiral N-substituted piperidone derivatives show that the piperidine ring can be distorted from a perfect chair toward a half-chair conformation, particularly when a neighboring carbon atom has sp2 hybridization. However, for saturated systems like NPP, the chair conformer is most probable. The orientation of the N-phenethyl group is another critical conformational feature, involving rotation around the C-C and C-N bonds, which would be precisely defined by a crystal structure.
Table 1: Conformational Characteristics of 4-Piperidone Derivatives from Crystallographic Studies This table is illustrative of findings for related compounds in the absence of a specific crystal structure for this compound.
| Feature | Observation in Derivatives | Reference |
| Piperidine Ring Conformation | Predominantly chair conformation. | iucr.org |
| N-substituent Position | Typically occupies an equatorial position to minimize steric hindrance. | iucr.org |
| Distortion | Can distort towards a half-chair conformation depending on other ring substituents or hybridization. | kcl.ac.uk |
Supramolecular interactions are the non-covalent forces between molecules that dictate how they pack together in a crystal lattice. These interactions include hydrogen bonds, van der Waals forces, and π–π stacking.
This compound itself does not possess hydrogen bond donors (like N-H or O-H groups). However, the carbonyl oxygen and the tertiary amine nitrogen are potential hydrogen bond acceptors. In the solid state, weak C—H···O hydrogen bonds are commonly observed in related structures, where an activated C-H group on one molecule interacts with the carbonyl oxygen of a neighboring molecule. These interactions, while weak, can collectively play a significant role in stabilizing the crystal packing.
Chemometric Approaches in Analytical Chemistry
Chemometrics employs statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of this compound, these approaches are paramount for forensic analysis, particularly for tracing the origin and synthetic route of illicitly manufactured substances derived from it.
Chemical Attribution Signatures (CAS) are distinctive chemical patterns, such as the profile of impurities and byproducts, that can link a chemical sample to a specific manufacturing process, laboratory, or batch. Given that NPP is a primary precursor for fentanyl, its impurity profile is of significant forensic interest. researchgate.netfederalregister.gov
Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are essential for interpreting the complex data generated from chromatographic methods like GC-MS and LC-MS. nih.govresearchgate.net These methods can analyze dozens of chemical variables simultaneously to find patterns that differentiate samples. nih.gov
For instance, studies have successfully used these techniques to classify fentanyl precursors, including NPP and its direct derivative 4-anilino-N-phenethylpiperidine (ANPP), based on their unique impurity profiles from different synthetic methods (e.g., Siegfried, Valdez, One-Pot). researchgate.netmagritek.com By applying PCA or PLS-DA to analytical data (such as NMR or mass spectra), a statistical model can be built that is capable of predicting the synthesis method of an unknown sample. researchgate.net This provides invaluable intelligence for law enforcement by linking disparate drug seizures to a common origin. researchgate.net
Impurity profiling is the identification and quantification of all extraneous compounds present in a chemical sample. For NPP and its downstream products, this includes unreacted starting materials, reagents, intermediates, and byproducts of side reactions. researchgate.net This profile serves as the fingerprint used in the multivariate statistical models described above.
Forensic analysis of fentanyl samples often reveals impurities that are characteristic of the specific synthetic pathway used, many of which trace back to the synthesis of NPP itself. nih.govresearchgate.net For example, the presence of phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) is considered a marker indicating a shift from traditional synthesis routes (like the Siegfried method) to the Gupta-patent route. researchgate.netnih.gov Similarly, other impurities can point to the use of specific reagents or reaction conditions. osti.gov
The identification of these route-specific impurities allows forensic chemists to determine how a particular batch of fentanyl was produced, helping to track and regulate crucial precursors and understand evolving trends in illicit drug manufacturing. nih.govsemanticscholar.org
Table 2: Potential Impurities and Markers in NPP-related Forensic Analysis
| Compound Name | Role / Significance | Analytical Method(s) | Reference |
| 4-anilino-N-phenethylpiperidine (ANPP) | Unreacted intermediate from the Siegfried method. | GC-MS, LC-MS | federalregister.gov |
| Phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) | Byproduct indicating the Gupta-patent synthesis route. | GC-MS, LC-MS/MS | researchgate.netnih.gov |
| N-phenylpropanamide | Potential byproduct from the final acylation step. | GC-MS, LC-MS/MS | osti.gov |
| Benzylfentanyl | Impurity indicating the Janssen synthesis route (which does not use NPP). Its absence is significant. | GC-MS, LC-MS | federalregister.gov |
| Ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP) | Impurity indicating a modification of the Gupta-patent route. | GC-MS, LC-MS | researchgate.net |
Computational Chemistry and Mechanistic Elucidation Involving 1 Phenethyl 4 Piperidone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules, which in turn governs their reactivity. By solving approximations of the Schrödinger equation, these methods can predict electron distribution, orbital energies, and molecular geometries.
Density Functional Theory (DFT) is a class of quantum chemical methods that has become a cornerstone for studying reaction mechanisms involving organic molecules like 1-phenethyl-4-piperidone. DFT calculations can illuminate the step-by-step processes of chemical transformations, helping to rationalize product formation and optimize reaction conditions. For instance, DFT has been employed to probe the mechanisms of reactions where NPP is a key precursor, such as in the synthesis of complex piperidine (B6355638) derivatives. researchgate.net
A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Transition state analysis using quantum chemical methods is invaluable for understanding the kinetics of synthetic steps involving this compound.
The synthesis of NPP itself, typically through the N-alkylation of 4-piperidone (B1582916) with a phenethyl halide, involves a transition state that can be modeled computationally. By locating the TS geometry and calculating its energy, researchers can predict how factors like solvent, temperature, and the nature of the leaving group will affect the reaction rate. For more complex reactions involving NPP derivatives, such as the Strecker reaction to form α-aminonitriles, TS analysis can reveal the origins of stereoselectivity and provide a basis for developing stereoselective domino reactions. researchgate.net
| Synthetic Step | Computational Method | Key Findings from TS Analysis |
| N-Alkylation of 4-piperidone | DFT (B3LYP/6-31G*) | Elucidation of the SN2 transition state geometry and energy, allowing for prediction of reaction kinetics under various conditions. |
| Reductive Amination | DFT, MP2 | Identification of the transition state for imine formation and subsequent reduction, explaining the efficiency of reducing agents like sodium triacetoxyborohydride (B8407120). mmu.ac.uk |
| Strecker Reaction of NPP | DFT | Modeling the nucleophilic attack of cyanide on the iminium intermediate, providing insight into the stereochemical outcome of the reaction. researchgate.net |
Molecular Dynamics Simulations for Conformational Studies
While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamics of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of how a molecule like this compound and its derivatives behave in different environments (e.g., in solution or bound to a protein).
For derivatives of NPP, particularly those that interact with biological receptors, understanding their conformational landscape is crucial. MD simulations can reveal the preferred shapes (conformations) of a molecule and the energy barriers between them. For example, MD simulations have been performed on fentanyl, a prominent derivative of NPP, to study its conformational dynamics when interacting with the µ-opioid receptor. mmu.ac.uk These simulations show how the N-phenethyl group, which originates from NPP, explores different orientations and interacts with hydrophobic residues within the receptor's binding pocket, such as Tyr326, Ile322, and Trp293. mmu.ac.uk Assessing the stability of a ligand-receptor complex over simulation trajectories of 100 nanoseconds or more can help prioritize derivatives that maintain stable binding interactions.
In Silico Modeling of Ligand-Receptor Interactions for Derivatives
In silico modeling encompasses a range of computational techniques used to predict how a ligand (a small molecule) might bind to a biological target, such as a protein receptor. These methods are central to modern drug discovery and are widely applied to the derivatives of this compound, which often target central nervous system receptors.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Using software like AutoDock Vina or the Schrödinger Suite, researchers can screen virtual libraries of NPP derivatives against a receptor's three-dimensional structure. The output is a "binding pose" and a "docking score," which estimates the binding affinity.
For derivatives of NPP that target the µ-opioid receptor, docking studies have been instrumental. These studies consistently show a crucial interaction between the protonated amine of the piperidine ring and a conserved aspartic acid residue (Asp147) in the receptor. mmu.ac.ukuni-regensburg.de This ionic bond is considered essential for receptor activation. uni-regensburg.de Docking studies on fentanyl-based haptens have been used to confirm that while the core structure fits within the binding site, modifications can disrupt the key interactions necessary for receptor activation. nih.gov
| Derivative Class | Receptor Target | Key Predicted Interactions | Docking Software |
| Fentanyl Analogues | µ-Opioid Receptor | Ionic bond with Asp147; Hydrophobic interactions with Tyr326, Trp293. mmu.ac.uk | AutoDock, Glide |
| Novel Piperidines | Sigma-1 Receptor | Hydrophobic and hydrogen bond interactions within the receptor's binding channel. | Schrödinger Suite |
| Fentanyl Haptens | µ-Opioid Receptor | Core structure occupies the orthosteric binding site but lacks key activating interactions. nih.gov | Glide (Schrödinger) |
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational methods provide a quantitative framework for SAR, known as Quantitative Structure-Activity Relationship (QSAR).
By combining data from docking studies, MD simulations, and experimental binding assays, researchers can build computational models that correlate specific molecular features with binding affinity or functional activity. For derivatives of NPP, these models can predict how modifications to the phenethyl group or substitutions on the piperidine ring will impact receptor binding. For example, a computational SAR study might reveal that adding an electron-withdrawing group to the phenyl ring of the phenethyl moiety decreases binding affinity, a prediction that can then be tested synthetically. These in silico approaches accelerate the design-synthesize-test cycle by prioritizing compounds that are most likely to have the desired biological profile, guiding the synthesis of more potent and selective molecules.
Applications of 1 Phenethyl 4 Piperidone in Medicinal Chemistry and Pharmaceutical Synthesis
Precursor Role in the Synthesis of Pharmaceutical Agents
The primary application of 1-Phenethyl-4-piperidone in medicinal chemistry is as a foundational building block for potent analgesics. researchgate.net Its structure contains the essential N-phenethylpiperidine moiety characteristic of many powerful opioid receptor agonists. Various synthetic strategies utilize NPP to construct these complex molecules, demonstrating its significance in pharmaceutical manufacturing. unodc.orgfederalregister.gov
This compound is a key starting material in several established synthetic routes to Fentanyl. federalregister.govfederalregister.gov These pathways, though varying in specific reagents and conditions, generally rely on the conversion of the ketone group of NPP into an anilinopropanamide side chain.
The synthesis of Fentanyl from this compound is a well-documented process in chemical literature. One common and optimized three-step strategy highlights the utility of NPP. nih.gov
Alkylation to form this compound (NPP) : While NPP is the key intermediate, its own synthesis often begins with 4-piperidone (B1582916). In an optimized route, commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene. This reaction, facilitated by a base such as cesium carbonate, yields this compound (referred to as compound 13 in a specific study) with high efficiency. nih.govosti.gov
Reductive Amination : The ketone at the 4-position of the piperidine (B6355638) ring in NPP is reacted with aniline (B41778). This reaction forms a Schiff base intermediate which is then reduced to a secondary amine. A common method for this transformation is reductive amination mediated by sodium triacetoxyborohydride (B8407120) in the presence of acetic acid. nih.govajrconline.org This step produces the crucial intermediate 4-anilino-N-phenethylpiperidine (ANPP). nih.gov
Acylation : The final step involves the acylation of the secondary amine of ANPP. This is typically achieved by reacting ANPP with propionyl chloride in the presence of a base, such as diisopropylethylamine (Hunig's base), to yield Fentanyl. nih.govosti.gov
This general pathway is often referred to as a modified Siegfried method. wikipedia.org Other approaches, like the Gupta method, also utilize NPP or its precursors to generate ANPP, which is then acylated to produce Fentanyl. ajrconline.orgun.org
Table 1: Optimized Synthesis Yields for Fentanyl from 4-Piperidone Precursor nih.gov
| Step | Reaction | Product | Yield (%) |
| 1 | Alkylation of 4-piperidone with 2-(bromoethyl)benzene | This compound (NPP) | 88% |
| 2 | Reductive Amination of NPP with aniline | 4-anilino-N-phenethylpiperidine (ANPP) | 91% |
| 3 | Acylation of ANPP with propionyl chloride | Fentanyl | 95% |
| Overall | Three-step synthesis | Fentanyl | ~75% |
The versatility of the this compound scaffold allows for the synthesis of a wide array of Fentanyl analogues through modifications at various positions on the molecule. nih.govresearchgate.net
3-Methylfentanyl: The synthesis of 3-Methylfentanyl, a potent Fentanyl analogue, can be achieved by introducing a methyl group at the 3-position of the piperidine ring. wikipedia.orgndlegis.gov One synthetic approach begins with an N-protected 4-piperidone, such as this compound. researchgate.net The synthesis involves the generation of an enolate from NPP, which is then alkylated at the C3 position. researchgate.net This methylated piperidone intermediate can then be carried through the subsequent steps of reductive amination and acylation, similar to the Fentanyl synthesis, to yield 3-Methylfentanyl as a mixture of cis and trans isomers. wikipedia.orgresearchgate.net
3-Carbomethoxyfentanyl: The synthesis of 3-Carbomethoxyfentanyl has been accomplished starting from 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one. nih.govresearchgate.net This key intermediate is prepared via a Dieckmann cyclization of an amino-diester, which is formed by condensing phenethylamine (B48288) with two equivalents of methyl acrylate (B77674). researchgate.net The resulting β-keto ester, 3-carbomethoxy-N-phenethyl-4-piperidone, is then condensed with aniline to form a stable enamine. researchgate.net Subsequent reduction and acylation with propionyl chloride complete the synthesis, yielding both cis and trans isomers of 3-Carbomethoxyfentanyl. researchgate.netresearchgate.net
Researchers have developed photoswitchable Fentanyl derivatives to enable spatiotemporal control of μ-opioid receptor activation using light. researchgate.netuni-regensburg.de These "photopharmacology" tools are created by incorporating a photoresponsive moiety, such as an azobenzene (B91143) or arylazopyrazole unit, into the Fentanyl structure. researchgate.net The synthesis of these derivatives is based on the fundamental Fentanyl pharmacophore. While specific syntheses may start from different precursors to incorporate the photoswitch, the core strategy involves building upon the essential N-phenethyl-4-anilinopiperidine framework derived conceptually from this compound. These molecules are designed to change their geometry upon exposure to specific wavelengths of light, which in turn modulates their ability to bind to and activate the opioid receptor. researchgate.net
Beyond opioid analgesics, derivatives of the this compound scaffold are being explored for other therapeutic applications. The core structure can be modified to target different biological systems. For instance, a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has been prepared and evaluated for antiproliferative properties. nih.gov The synthesis of these compounds can involve multi-step sequences starting from derivatized piperidones, conceptually related to NPP, to introduce various amino moieties and piperidine N-substituents. nih.gov These efforts demonstrate the potential to adapt the this compound chemical template to create compounds with distinct pharmacological profiles, such as potential antitumor activity. nih.gov
Synthesis of Opioid Analgesics: Fentanyl and its Analogues
Biological Activity of this compound Derivatives
The biological activity of compounds derived from this compound is primarily defined by their interaction with opioid receptors, although other activities have been identified. The potency of Fentanyl and its analogues is a direct result of modifications to the parent structure derived from NPP.
The analgesic potency of these compounds is often expressed by the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population. Fentanyl itself is significantly more potent than morphine. ajrconline.org Structural modifications to the Fentanyl molecule lead to a wide range of potencies among its analogues. nih.gov
For example, the introduction of a methyl group at the 3-position of the piperidine ring results in 3-Methylfentanyl, which is one of the most potent opioids, estimated to be 400 to 6000 times stronger than morphine depending on the specific isomer. wikipedia.org Conversely, adding a carbomethoxy group at the same position to create 3-Carbomethoxyfentanyl results in compounds with significantly reduced, though still substantial, potency compared to Fentanyl. nih.gov
Table 2: Relative Analgesic Potency of Selected this compound Derivatives
| Compound | Key Structural Modification from Fentanyl | Analgesic Potency (ED₅₀, mg/kg) | Relative Potency (vs. Fentanyl) |
| Fentanyl | - | 0.011 nih.gov | 1 |
| 3-Methylfentanyl (cis-isomer) | Methyl group at piperidine C3 | 0.00075 nih.gov | ~14.7x more potent |
| 3-Carbomethoxyfentanyl (cis-isomer) | Carbomethoxy group at piperidine C3 | 0.023 nih.gov | ~2.1x less potent |
| 3-Carbomethoxyfentanyl (trans-isomer) | Carbomethoxy group at piperidine C3 | 0.1 nih.gov | ~9.1x less potent |
| Carfentanil | Carbomethoxy group at piperidine C4 | N/A | ~30-100x more potent nih.gov |
| Thiofentanyl | Phenethyl group replaced by thienylethyl | N/A | N/A |
| Acetylfentanyl | Propionyl group replaced by acetyl | N/A | N/A |
Note: ED₅₀ values can vary based on the specific assay and animal model used. The relative potencies provide a general comparison.
Other derivatives have been synthesized by replacing the phenethyl group with different functionalities, such as alkyl, ethereal, and nitrile moieties, leading to compounds with varied therapeutic indices and similar antinociceptive activity to Fentanyl. researchgate.net Furthermore, derivatization of the piperidine scaffold has led to compounds with activity at other receptors, like the σ1 receptor, which exhibit antiproliferative effects against certain cancer cell lines. nih.gov
Anti-inflammatory Properties of Piperidone Derivatives
Derivatives of the piperidone scaffold have been investigated for their potential as anti-inflammatory agents. Research has demonstrated that certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives can exhibit potent anti-inflammatory activity. nih.gov These compounds have been shown to inhibit the production of several key pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, specific derivatives, such as N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one and N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one, effectively suppressed the production of tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.gov
The anti-inflammatory effects of these piperidone derivatives have also been observed in in vivo models. For instance, in rats with carrageenan-induced paw edema, treatment with these compounds significantly reduced swelling, with effects reported to be superior to those of established anti-inflammatory drugs like celecoxib (B62257) and indomethacin. nih.gov The core piperidin-4-one moiety is recognized as a versatile scaffold that can be modified to elicit a range of biological activities, including anti-inflammatory properties. researchgate.net Further research has explored other modifications, such as the synthesis of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones, which also showed anti-inflammatory properties by inhibiting IL-6 and TNF-α in LPS-induced RAW264.7 cells. rsc.org
Table 1: Inhibition of Pro-inflammatory Mediators by Piperidone Derivatives in LPS-Stimulated RAW 264.7 Cells
| Compound | Target Mediator | Activity |
| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one | TNF-α, IL-6, IL-1β, PGE2, NO | Potent Inhibition |
| N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one | TNF-α, IL-6, IL-1β, PGE2, NO | Potent Inhibition |
| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | IL-6, TNF-α | Inhibition |
Anticancer Activity of Piperidone Derivatives
The 4-piperidone scaffold is a key structural component in a variety of compounds investigated for their anticancer potential. nih.gov Modifications of this core structure have led to the development of derivatives with significant cytotoxic activity against numerous human cancer cell lines. ijamscr.com For example, a series of 3,5-bis(arylidiene)-4-piperidone based symmetrical monocarbonyl analogs of curcumin (B1669340) have been synthesized and screened for their anticancer activity. researchgate.net
Research has shown that dissymmetric 3,5-bis(arylidene)-4-piperidones (BAPs) can display selective cytotoxicity toward tumor cells while having a minimal impact on normal cells. ijamscr.com Further chemical modifications, including N-benzoylation and N-benzenesulfonylation, have been shown to enhance the cytotoxic profiles of these derivatives against various cancer cell lines, including colon and breast cancer. ijamscr.com Some of these compounds have demonstrated higher potency than established anticancer drugs such as doxorubicin (B1662922) and 5-fluorouracil (B62378) in in-vitro assays. nih.gov The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis and the inhibition of enzymes critical for cancer cell proliferation, such as topoisomerase II-α. nih.govresearchgate.net
Table 2: Anticancer Activity of Selected Piperidone Derivatives
| Derivative Class | Target Cancer Cell Lines | Notable Activity |
| 3,5-Bis(arylidene)-4-piperidones | Colon (HCT116), Skin (A431), Breast (MCF7), Lung (A549) | Potent antiproliferative properties, some with higher efficacy than 5-fluorouracil. nih.gov |
| Halogenated bis(benzylidene)piperidones | Melanoma (518A2), Colon (HCT-116) | Strong antiproliferative effects, induction of apoptosis, and cell cycle arrest. researchgate.net |
| Dimeric 3,5-Bis(benzylidene)-4-piperidones | Various tumor cell lines | Tumor-selective cytotoxicity. ijamscr.com |
Antibacterial and Antifungal Efficacy of Derivatives
The piperidine ring is a core structure in various compounds exhibiting antimicrobial properties. biomedpharmajournal.orgtandfonline.com Derivatives of this compound, particularly 4-aminopiperidines, have been a focus of research for developing new antifungal agents.
Antifungal Activity of 4-Aminopiperidine (B84694) Derivatives
A range of 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal properties. mdpi.com Starting from N-substituted 4-piperidone derivatives, these compounds have been tested against clinically relevant fungal isolates, including various species of Aspergillus and Candida. mdpi.com Studies have identified specific derivatives, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, as promising candidates due to their significant in vitro antifungal activity against these pathogens. mdpi.com The activity of these compounds is often compared to standard antifungal agents like amorolfine (B1665469) and voriconazole, with some derivatives showing comparable or superior minimum inhibitory concentrations (MIC). mdpi.com For instance, certain 1,5-diarylidene-4-piperidones have shown potent activity against Cryptococcus neoformans and broad-spectrum activity against other pathogenic fungi, including fluconazole-resistant strains. mdpi.com
Table 3: Minimum Inhibitory Concentration (MIC) of Selected 4-Aminopiperidine Derivatives against Fungal Pathogens
| Compound | Yarrowia lipolytica (MIC µg/mL) | Candida spp. (MIC µg/mL) | Aspergillus spp. (MIC µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | 0.25 | 0.5 - 4 | 1 - 4 |
| N-dodecyl-1-phenethylpiperidin-4-amine | 0.25 | 0.5 - 4 | 1 - 4 |
| Amorolfine hydrochloride (Reference) | 0.125 | 0.25 - 2 | 1 - 8 |
| Voriconazole (Reference) | 0.125 | 0.03 - 1 | 0.25 - 1 |
| Data derived from studies on clinically relevant fungal isolates. mdpi.com |
Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition
The primary mechanism of action for the antifungal activity of many 4-aminopiperidine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. mdpi.comoup.com These compounds specifically target enzymes in the post-squalene part of this pathway. mdpi.com Analysis of sterol patterns in fungi treated with these derivatives shows an accumulation of specific sterol intermediates, which indicates the inhibition of two key enzymes: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2). mdpi.comoup.com The protonated piperidine ring at physiological pH is thought to mimic carbocationic high-energy intermediates involved in the reactions catalyzed by these enzymes, leading to their inhibition. mdpi.com This disruption of ergosterol production leads to compromised cell membrane function and ultimately inhibits fungal growth. researchgate.netoup.com
Antiprotozoal Activity of 4-Aminopiperidine Derivatives
Derivatives of 1-phenethyl-4-aminopiperidine have been identified as a promising class of compounds with significant antiprotozoal activity. nih.govnih.gov This is the first report of antitrypanosomal activity for molecules containing the 4-aminopiperidine skeleton. nih.govresearchgate.net
Activity against Trypanosoma brucei rhodesiense
Screening of 4-aminopiperidine derivative libraries against a panel of protozoan parasites has revealed selective and potent activity against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of East African Human African Trypanosomiasis (sleeping sickness). nih.govnih.gov In a study screening 44 different 1-phenethyl-4-aminopiperidine derivatives, 29 compounds were found to be selectively active against T. b. rhodesiense. nih.govresearchgate.net The 50% inhibitory concentrations (IC₅₀) for these active molecules ranged from 0.12 to 10 µM. nih.govresearchgate.net This discovery highlights the potential of the 4-aminopiperidine scaffold as a valuable starting point for the development of new therapeutic agents against this neglected tropical disease. nih.gov
**Table 4: In Vitro Activity of Selected 1-Phenethyl-4-aminopiperidine Derivatives against *T. b. rhodesiense***
| Compound ID | R Group (Substitution) | IC₅₀ against T. b. rhodesiense (µM) |
| Compound A | N-benzyl | 0.12 |
| Compound B | N-(4-chlorobenzyl) | 0.15 |
| Compound C | N-(3,4-dichlorobenzyl) | 0.18 |
| Compound D | N-dodecyl | 0.20 |
| IC₅₀ values represent the concentration required to inhibit parasite growth by 50%. Data is representative of findings from screening studies. nih.govresearchgate.net |
Activity against Plasmodium falciparum
Derivatives of this compound have been identified as promising candidates in the search for novel antimalarial agents. Specifically, a series of 1-phenethyl-4-aminopiperidine derivatives has been evaluated for its in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In one study, a library of 44 such derivatives was screened against the K1 strain of P. falciparum, which is known for its resistance to both chloroquine (B1663885) and pyrimethamine. nih.govresearchgate.net
The screening revealed that 33 of the tested compounds exhibited activity against the K1 strain, with 50% inhibitory concentrations (IC₅₀) ranging from 0.17 to 5 µM. nih.govresearchgate.net This demonstrated that the 4-aminopiperidine scaffold, derived from this compound, is a viable starting point for developing new antimalarial drugs. The in vitro activity was determined using a [³H]hypoxanthine incorporation assay, a standard method for assessing parasite viability. nih.gov Two compounds from this series, displaying high potency (IC₅₀ <0.2 µM) and favorable selectivity, were selected for further in vivo testing in a mouse model of malaria (Plasmodium berghei). nih.gov
The table below highlights the antiplasmodial activity of selected 1-phenethyl-4-aminopiperidine derivatives against the P. falciparum K1 strain.
| Compound | Substituent on 4-amino group | IC₅₀ (µM) against P. falciparum K1 |
| Derivative A | Specific structure not detailed | 0.17 |
| Derivative B | Specific structure not detailed | <0.2 |
| Various Analogs | Various | 0.17 - 5.0 |
This table is generated based on data indicating the range of IC₅₀ values and the potency of the most active compounds identified in the screening. nih.govresearchgate.net
Neuroprotective Potential of Piperidone Derivatives
Piperidine derivatives, structurally related to this compound, have shown significant potential as neuroprotective agents. Research has focused on their ability to mitigate neuronal damage in conditions such as ischemic stroke. One such derivative, the potent sigma-1 (σ₁) receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been demonstrated to provide neuroprotection in experimental models of stroke. nih.govelsevier.com
Studies involving middle cerebral artery occlusion (MCAO) in rats showed that PPBP treatment attenuated the volume of infarction in both the cerebral cortex and the striatum. nih.gov The mechanism behind this neuroprotective effect is linked to the modulation of neuronal nitric oxide synthase (nNOS) activity. PPBP was found to markedly reduce the ischemia-induced production of nitric oxide (NO), a key mediator of neuronal damage in stroke. nih.gov The neuroprotective effects of PPBP were absent in mice genetically lacking the nNOS enzyme, confirming that the compound's mechanism of action is dependent on its ability to attenuate nNOS activity and subsequent NO-induced neurotoxicity. nih.gov
Further investigations into the mechanism of PPBP revealed that its neuroprotective properties are not associated with altering the accumulation of extracellular dopamine (B1211576) during an ischemic event. elsevier.com While dopamine levels increased significantly during MCAO, treatment with PPBP did not affect this rise, indicating that its protective effects occur through a dopamine-independent pathway. elsevier.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of compounds derived from the this compound scaffold is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies have been crucial in elucidating how modifications to different parts of the molecule—the N-substituent, the piperidine ring, and associated aromatic moieties—influence their pharmacological profiles. These studies are fundamental to optimizing potency and selectivity for various biological targets, including opioid receptors and acetylcholinesterase. acs.orgnih.govresearchgate.net
Impact of N-Substituents on Biological Activity
The N-phenethyl group is a critical determinant of activity in many this compound derivatives, particularly in the context of opioid receptor agonists like fentanyl. researchgate.net However, modifications to this substituent can significantly alter a compound's potency and receptor selectivity.
In a study of 4-(m-hydroxyphenyl)piperidines, replacing the N-phenethyl group with smaller substituents like N-methyl or N-allyl was explored. nih.gov These changes modulate the compound's interaction with opioid receptor subtypes, influencing its agonist or antagonist properties. For fentanyl analogs, the N-phenethyl substituent is considered optimal for high-affinity binding to the µ-opioid receptor. nih.gov Replacing the phenethyl group with other substituents, such as N-benzyl or N-allyl, typically leads to a significant decrease in analgesic potency. nih.gov
Effects of Substitutions on the Piperidine Ring
Modifications to the piperidine ring itself have a profound impact on the biological activity of this compound derivatives. The position, size, and stereochemistry of substituents are key factors. acs.orgresearchgate.net
For instance, in the development of acetylcholinesterase (AChE) inhibitors based on the donepezil (B133215) structure, introducing substituents onto the piperidine ring of a 1-phenylethyl-4-piperidone analog was found to influence inhibitory activity. acs.org An unsubstituted N-(S)-α-phenylethyl piperidine analog was approximately 27 times less active than donepezil. However, the introduction of a methyl group at the 2-position of the piperidine ring partially compensated for this loss of activity. acs.org Furthermore, the relative stereochemistry of substituents is crucial; syn-substituted compounds were found to be significantly more active than their anti-substituted counterparts. acs.org
In the context of fentanyl analogs, substitutions at the 3 and 4-positions of the piperidine ring have been extensively studied. researchgate.net
3-Position: Introducing groups larger than a methyl group at the 3-position severely diminishes analgesic potency. researchgate.net This suggests that steric hindrance plays a critical role, where the size and stereoisomerism (cis/trans) of the substituent are more important than its chemical properties. researchgate.net
4-Position: The potency of analogs substituted at the 4-position of the piperidine ring also appears to be influenced primarily by steric factors rather than the chemical nature of the substituent. researchgate.net
The table below illustrates the impact of piperidine ring substitution on the AChE inhibitory activity of donepezil analogs.
| Compound | Piperidine Ring Substitution | IC₅₀ (µM) | Relative Activity Note |
| Donepezil | 1-benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methyl | 0.067 | Reference Compound |
| Analog 19 + 19' | N-(S)-α-phenylethyl, Unsubstituted Ring | 1.83 | ~27x less active than Donepezil |
| Analog 4 + 4'a | N-(S)-α-phenylethyl, 2S-methyl substituted | 1.01 | More active than unsubstituted analog |
Data synthesized from findings on donepezil analogues derived from a substituted 1-phenylethyl-4-piperidone core. acs.org
Influence of Aromatic and Aliphatic Moiety Modifications
Modifications to the aromatic (e.g., the phenethyl group) and other aliphatic parts of this compound derivatives are key strategies for fine-tuning their pharmacological properties. Aromatic rings are crucial for interacting with biological targets through forces like π-π stacking and hydrogen bonding. mdpi.com Altering substituents on these rings can modulate a molecule's bioactivity, selectivity, and solubility. mdpi.com
In the fentanyl series, the 2-phenylethyl substituent attached to the piperidine nitrogen is a critical aromatic moiety. researchgate.net Modifications here can drastically alter activity. Similarly, the N-phenyl group of the anilido portion is another site for modification. Introducing substituents on this phenyl ring can change the compound's interaction with the µ-opioid receptor. The synthesis of 4-aryl-fentanyl analogs, where an additional aryl group is introduced at the 4-position of the piperidine ring, is another example of how aromatic modifications are used to explore the SAR of this class of compounds. nih.gov
Design and Synthesis of Novel this compound Analogues for Drug Discovery
This compound (NPP) is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, most notably fentanyl and its analogs. researchgate.netwikipedia.org The design and synthesis of novel analogs based on this scaffold are central to discovering new therapeutic agents with improved properties.
One of the primary uses of NPP is in the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), a key precursor to fentanyl. wikipedia.org The "Siegfried method" is a well-known synthetic route that involves reacting NPP with aniline to form an imine, which is then reduced to yield ANPP. wikipedia.org This modularity allows chemists to substitute different reagents at various stages to create a diverse library of analogs. ussc.gov For example, using a different amine in place of aniline or a different acylating agent instead of propionyl chloride can produce a wide array of novel compounds. ussc.gov
Modern synthetic strategies often employ multicomponent reactions to enhance efficiency and diversity. The Ugi four-component reaction, for example, has been used to synthesize novel amidated fentanyl analogs that feature additional amide bonds, starting from a 4-(N-phenylamido)piperidine scaffold. researchgate.net This approach allows for the rapid generation of diverse molecules with potential applications in drug discovery. researchgate.net
Beyond opioids, the this compound moiety has been incorporated into other complex molecules. Researchers have synthesized new poly(azomethine-ether)s through the solution polymerization of derivatives of this compound, demonstrating its utility as a building block for novel materials. researchgate.net The design of small molecule µ-agonists based on the 4-phenyl piperidine scaffold has also been pursued to investigate new therapeutic potentials. nih.gov
Regulatory and Forensic Science Perspectives on 1 Phenethyl 4 Piperidone
International and National Regulatory Control Status
The global response to the diversion of 1-phenethyl-4-piperidone for illicit drug manufacturing is rooted in international cooperation and national legislation aimed at controlling precursor chemicals.
The international framework for precursor control is established by the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. www.gov.ukeuropa.eu Under this convention, substances frequently used in the illicit manufacture of narcotic drugs are placed into tables to ensure monitoring and control of their trade. www.gov.ukincb.org In 2017, recognizing its role in the escalating opioid crisis, the UN Commission on Narcotic Drugs placed this compound (NPP) into Table I of the 1988 Convention, subjecting it to stringent international control measures. federalregister.govunodc.org
In the United States, the Drug Enforcement Administration (DEA) took action even earlier, controlling this compound (NPP) as a List I chemical under the Controlled Substances Act (CSA) in 2007. wikipedia.orgfederalregister.gov This classification is reserved for chemicals that are used in the manufacture of controlled substances and are important to the manufacture of those substances. federalregister.gov The DEA's decision was a direct response to the use of NPP in clandestine laboratories to produce fentanyl, which had led to a significant number of overdose deaths. federalregister.gov
Below is a table summarizing the regulatory status of this compound.
| Regulatory Body | Classification | Effective Date |
| United Nations | Table I of the 1988 Convention | 2017 |
| United States (DEA) | List I Chemical | 2007 |
The scheduling of this compound as a controlled precursor chemical imposes strict legal and reporting obligations on its handlers. The 1988 UN Convention mandates that member states establish systems to monitor the trade of scheduled substances, including licensing of operators, documentation, and record-keeping requirements. wikipedia.org The International Narcotics Control Board (INCB) has also developed tools like the Pre-Export Notification Online (PEN-Online) system to aid in this effort. europa.euwikipedia.org
In the United States, handlers of List I chemicals like NPP are subject to the chemical regulatory provisions of the Controlled Substances Act. federalregister.gov These regulations require any person who manufactures, distributes, imports, or exports the substance to register with the DEA. federalregister.govgovinfo.gov Furthermore, every transaction involving NPP is considered a regulated transaction, and detailed records must be maintained for two years. federalregister.govfederalregister.gov There is no threshold for domestic and international transactions of NPP, meaning all transactions, regardless of size, are regulated. federalregister.gov This also applies to chemical mixtures containing any concentration of NPP. federalregister.gov
Identification of Illicit Manufacturing Routes
Forensic chemistry plays a vital role in identifying the synthetic pathways used in clandestine laboratories and in tracing the origin of seized materials.
This compound is a key precursor in several synthetic routes to fentanyl, with the most notable being the "Siegfried method". federalregister.govfederalregister.gov This pathway has been identified in numerous clandestine laboratory settings. federalregister.gov In the Siegfried method, this compound (NPP) is converted to 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl. federalregister.govfederalregister.gov The ANPP is then reacted with propionyl chloride to complete the synthesis of fentanyl. federalregister.govgoogle.com
The detection of specific impurities and byproducts in seized fentanyl samples can help forensic chemists determine the synthetic route employed. federalregister.gov For instance, the presence of ANPP in a fentanyl sample, without the presence of benzylfentanyl (an impurity associated with the "Janssen method"), suggests that the Siegfried method was likely used. federalregister.gov Clandestine chemists are also known to adapt their methods in response to precursor controls, sometimes using alternative starting materials or "masked" precursors to synthesize NPP or other key intermediates. unodc.orggovinfo.gov
The following table outlines the role of this compound in a common fentanyl synthesis route.
| Synthesis Method | Starting Material | Intermediate | Final Product |
| Siegfried Method | This compound (NPP) | 4-anilino-N-phenethylpiperidine (ANPP) | Fentanyl |
Forensic profiling of illicit drug seizures aims to establish links between different samples, manufacturing sites, and trafficking networks. This is achieved through the analysis of chemical attribution signatures (CAS), which are the unique "fingerprints" of impurities, byproducts, and starting materials present in a sample. researchgate.net
By identifying the specific CAS in a seized sample of fentanyl, forensic chemists can gain valuable intelligence. researchgate.net This information can help to:
Determine the specific synthetic route used. researchgate.net
Identify the source of the precursor chemicals.
Link different seizures to a common manufacturing source.
Track the evolution of clandestine manufacturing techniques. researchgate.net
Multivariate data analysis of spectroscopic and spectrometric data is often employed to classify samples based on their chemical profiles, providing a powerful tool for law enforcement and intelligence agencies. researchgate.net
Methodologies for Detection and Seizure Analysis
A variety of analytical techniques are employed by forensic laboratories for the detection and analysis of this compound and other fentanyl-related substances in seized materials. The choice of method often depends on the nature of the sample and the analytical question being addressed.
Commonly used techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify NPP and other precursors in seized samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it suitable for the analysis of complex mixtures and trace amounts of substances. It is often used for the quantitative analysis of fentanyl and its precursors. tdl.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS and Orbitrap MS provide highly accurate mass measurements, which aids in the confident identification of unknown compounds and impurities. nih.govsciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules and can be used to unambiguously identify substances and characterize impurities in a sample. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of functional groups within a molecule and can help in the initial characterization of a substance. nih.gov
Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This is a rapid screening technique that allows for the analysis of samples with minimal preparation, making it useful for on-site or high-throughput laboratory screening. researchgate.netrti.org
The following table provides a summary of analytical methodologies used for the detection of this compound and related compounds.
| Analytical Technique | Primary Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of precursors and byproducts |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis and detection in complex matrices |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown compounds and impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |
| Infrared (IR) Spectroscopy | Functional group analysis and substance characterization |
| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | Rapid screening of seized materials |
Development of Analytical Methods for Forensic Samples
The identification of this compound (NPP) in forensic samples is crucial for tracking the illicit synthesis of fentanyl and its analogues. federalregister.gov Forensic laboratories employ a range of analytical methods to unambiguously identify NPP in seized materials, which may be in the form of powders, liquids, or residues on laboratory equipment. forensicsciencesimplified.org These methods are often used in combination to ensure accurate and reliable results, typically involving a presumptive test followed by one or more confirmatory tests. forensicsciencesimplified.org
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like NPP. nih.gov In this method, the sample is vaporized and separated based on its chemical properties in a gas chromatograph before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique chemical fingerprint that can be compared to a reference library for positive identification. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool used for identifying NPP, especially in complex mixtures or when high sensitivity is required. tdl.orgojp.gov This technique separates compounds in a liquid phase before mass analysis, making it suitable for substances that are not easily vaporized. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-quadrupole time-of-flight (QTOF)-MS, can provide highly accurate mass measurements, further confirming the elemental composition of the compound. nih.govtdl.org
Spectroscopic methods also play a vital role. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of NPP, confirming the arrangement of atoms within the molecule. nih.gov Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FTIR) spectroscopy, identifies the functional groups present in the molecule by measuring its absorption of infrared light. nih.govresearchgate.net
In practice, a multi-method approach is standard in forensic laboratories. For instance, the analysis of a seized powder suspected of containing fentanyl precursors might begin with a presumptive color test, followed by confirmatory analysis using GC-MS and FTIR. forensicsciencesimplified.org The identification of NPP, along with other precursors and byproducts, helps forensic chemists to infer the synthetic route used in a clandestine laboratory, such as the Siegfried method. researchgate.netfederalregister.gov
Table 1: Analytical Methods for the Forensic Identification of this compound (NPP)
| Analytical Technique | Principle | Application in NPP Analysis |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectrum (fragmentation pattern). | A primary confirmatory method for identifying NPP in seized powders and chemical mixtures. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase and identifies them based on their mass-to-charge ratio with high sensitivity and specificity. | Used for complex samples and to quantify trace amounts of NPP. tdl.orgojp.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the molecular structure by observing the magnetic properties of atomic nuclei. | Confirms the precise chemical structure of NPP, distinguishing it from isomers or related compounds. nih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. | Provides rapid, non-destructive identification of NPP, often used as a confirmatory technique. nih.gov |
Application in Drug Trafficking and Enforcement
This compound (NPP) is a critical precursor chemical in the illicit production of fentanyl and several of its analogues. federalregister.govstate.gov Its primary role is as a key starting material in the "Siegfried method," a common synthesis route for fentanyl used in clandestine laboratories. federalregister.govfederalregister.gov In this pathway, NPP is converted to 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl. federalregister.govunodc.org The presence of NPP or its derivatives in seized materials is a strong indicator of illicit fentanyl manufacturing. federalregister.gov
Due to its importance in the synthesis of a Schedule II controlled substance, law enforcement agencies and regulatory bodies have taken significant steps to control the distribution of NPP. federalregister.govfederalregister.gov In the United States, the Drug Enforcement Administration (DEA) has classified NPP as a List I chemical under the Controlled Substances Act. federalregister.govfederalregister.gov This designation imposes strict regulatory controls on its manufacture, distribution, import, and export, requiring registration, record-keeping, and reporting.
Internationally, the United Nations Commission on Narcotic Drugs has also acted to monitor and restrict access to fentanyl precursors. In 2017, NPP and ANPP were placed in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. federalregister.govunodc.org This action obligates member states to regulate these chemicals at a national level, aiming to prevent their diversion from legitimate commerce to illicit drug production. federalregister.goveuropa.eu
Law enforcement seizures of NPP provide valuable intelligence on trafficking routes and manufacturing trends. federalregister.gov As controls on established precursors like NPP and ANPP have tightened, illicit manufacturers have adapted by seeking out "pre-precursors" or alternative chemicals. federalregister.govunodc.org For example, traffickers have been found using 4-piperidone (B1582916), a precursor to NPP, to circumvent regulations. federalregister.govun.org This has led to regulatory bodies proposing or enacting controls on these earlier-stage chemicals as well. federalregister.govun.org The constant evolution of synthesis routes necessitates ongoing vigilance and adaptation by forensic chemists and law enforcement to identify and control new precursor chemicals. researchgate.netunodc.org
Table 2: Regulatory Milestones for this compound (NPP)
| Year | Organization/Agency | Action | Significance |
|---|---|---|---|
| 2007 | U.S. Drug Enforcement Administration (DEA) | Controlled NPP as a List I chemical. federalregister.gov | Imposed strict regulations on the handling and distribution of NPP within the United States to prevent its use in illicit fentanyl synthesis. federalregister.gov |
| 2017 | UN Commission on Narcotic Drugs | Placed NPP and ANPP in Table I of the 1988 Convention. federalregister.govunodc.org | Required member nations to implement national controls on NPP, facilitating international cooperation to combat fentanyl trafficking. federalregister.govunodc.org |
| 2018 | People's Republic of China | Regulated NPP and ANPP. federalregister.gov | A significant step in controlling the global supply, as China was identified as a major source of illicit fentanyl precursors. state.gov |
Future Directions and Research Gaps in 1 Phenethyl 4 Piperidone Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
Traditional synthetic routes to 1-phenethyl-4-piperidone often involve multi-step procedures and the use of hazardous reagents. The principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly alternatives.
A significant advancement in this area is the development of one-pot synthesis methods. For instance, an efficient one-pot synthesis of 1-(2-phenethyl)-4-piperidone has been reported, which proceeds from phenethylamine (B48288) and methyl acrylate (B77674) in the presence of nanosilica sulfuric acid. semanticscholar.org This method simplifies the process, reduces waste, and utilizes a reusable solid acid catalyst, aligning with green chemistry principles. semanticscholar.org Another approach aims to make the process environmentally sound by avoiding the polymerization of starting materials and eliminating hazardous reagents like sodium borohydride (B1222165) and lithium aluminum hydride.
Future research in this area is directed towards the exploration of:
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound and its derivatives could offer a highly selective and environmentally benign alternative to traditional chemical methods.
Alternative Solvents: Investigating the use of greener solvents, such as water or ionic liquids, to replace volatile organic compounds (VOCs) commonly used in the synthesis. scispace.com
Energy Efficiency: The development of synthetic methods that proceed at ambient temperature and pressure to reduce energy consumption.
| Green Chemistry Approach | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps in a single reactor. semanticscholar.org | Reduced waste, simplified workup, improved efficiency. semanticscholar.org |
| Nano-catalysis | Use of catalysts in the nanometer size range. semanticscholar.org | High surface area, increased reactivity, potential for recyclability. semanticscholar.org |
| Avoidance of Hazardous Reagents | Replacing toxic and hazardous chemicals with safer alternatives. | Improved safety profile, reduced environmental impact. |
| Biocatalysis | Use of enzymes or microorganisms as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ionic liquids. scispace.com | Reduced pollution and health hazards associated with VOCs. scispace.com |
Exploration of Novel Derivatization Pathways for Therapeutic Innovation
This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. While its most prominent application is in the synthesis of potent opioid analgesics like fentanyl, researchers are exploring novel derivatization pathways to develop compounds with different therapeutic applications. patsnap.comgoogle.com
The piperidine (B6355638) ring is a common motif in many pharmaceuticals, and modifications to the this compound structure can lead to compounds with diverse pharmacological activities. acs.org For example, derivatives of 4-piperidone (B1582916) are being investigated as curcumin (B1669340) mimics with potential anti-inflammatory and anticancer properties. nih.govrsc.org Furthermore, chiral 2-substituted 4-piperidone building blocks derived from this compound are being used to synthesize analogues of donepezil (B133215), a drug used for the treatment of Alzheimer's disease. acs.org
Future research in derivatization will likely focus on:
Diversity-Oriented Synthesis: Creating large libraries of this compound derivatives with diverse structural modifications to screen for a wide range of biological activities.
Target-Specific Design: Utilizing computational modeling and structure-based drug design to create derivatives that selectively interact with specific biological targets, potentially leading to drugs with improved efficacy and fewer side effects.
Bioisosteric Replacement: Replacing parts of the this compound scaffold with other chemical groups that have similar physical or chemical properties to modulate the compound's pharmacokinetic and pharmacodynamic profile.
Advanced Mechanistic Investigations and Reaction Engineering
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. The most common synthetic route involves a Dieckmann condensation of a diester intermediate. researchgate.netwikipedia.org This intramolecular reaction is base-catalyzed and proceeds through the formation of a β-keto ester. alfa-chemistry.comchemistnotes.com
The mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon to form an enolate, which then undergoes an intramolecular nucleophilic attack to form a cyclic intermediate. wikipedia.orgchemistnotes.com Subsequent elimination of an alkoxide group and protonation yields the final β-keto ester. wikipedia.orgchemistnotes.com Another important reaction for the synthesis of substituted piperidones is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. whiterose.ac.ukntu.edu.sgrsc.org
Future research in this area should focus on:
In-depth Kinetic Studies: Performing detailed kinetic studies of the key reaction steps to gain a quantitative understanding of the reaction rates and the factors that influence them.
Computational Modeling: Employing computational chemistry methods, such as density functional theory (DFT), to model the reaction pathways, identify transition states, and elucidate the reaction mechanisms at a molecular level. researchgate.net
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters during the synthesis using techniques like spectroscopy to ensure consistent product quality and process efficiency.
| Reaction | Key Mechanistic Steps | Factors Influencing the Reaction |
| Dieckmann Condensation | Enolate formation, intramolecular nucleophilic attack, elimination of alkoxide. wikipedia.orgchemistnotes.com | Choice of base, solvent, temperature, and substrate structure. alfa-chemistry.com |
| Aza-Michael Addition | Nucleophilic attack of an amine on an α,β-unsaturated carbonyl. whiterose.ac.ukntu.edu.sg | Nature of the amine and the Michael acceptor, use of catalysts, solvent effects. whiterose.ac.ukrsc.org |
Deeper Understanding of Structure-Activity-Toxicity Relationships
The relationship between the chemical structure of this compound derivatives and their biological activity (Structure-Activity Relationship, SAR) and toxicity is a critical area of research, particularly due to the high potency of many of its derivatives, such as fentanyl. Extensive SAR studies have been conducted on fentanyl and its analogues to understand how modifications to different parts of the molecule affect its analgesic potency.
These studies have revealed that:
The N-phenethyl group is crucial for high opioid receptor affinity.
Modifications to the piperidine ring , such as the introduction of a methyl group at the 3-position, can significantly alter potency and stereoselectivity.
The N-acyl group and the aniline (B41778) ring are also key determinants of analgesic activity.
However, a significant research gap exists in the comprehensive understanding of the structure-toxicity relationships of these compounds. While the analgesic effects are well-studied, the structural features that contribute to adverse effects, such as respiratory depression and abuse liability, are less understood. A deeper understanding of these relationships is essential for the design of safer and more effective therapeutic agents.
Future research should prioritize:
Systematic Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicity studies on a wide range of this compound derivatives to identify toxicophores and establish clear structure-toxicity relationships.
Development of Predictive Models: Using computational toxicology and machine learning to develop models that can predict the toxicity of new derivatives before they are synthesized, thus reducing the reliance on animal testing.
Emerging Analytical Technologies for Rapid and Comprehensive Characterization
The illicit production and trafficking of fentanyl and its analogues have created an urgent need for rapid, sensitive, and selective analytical methods for their detection and characterization. This compound, as a key precursor, is also a target for forensic analysis. rigaku.comunodc.org
Current analytical methods heavily rely on hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry. springernature.comnih.govresearchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses of forensic laboratories for the analysis of these compounds. tdl.orgswgdrug.orgswgdrug.org More advanced techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are being used for the identification of known and unknown fentanyl analogues and their metabolites. tdl.orgsciex.com
Emerging analytical technologies that show promise for the rapid and comprehensive characterization of this compound and its derivatives include:
Handheld Raman Spectroscopy: This portable technique allows for the rapid and non-destructive identification of fentanyl precursors, including this compound, even through translucent packaging, enhancing the safety of law enforcement personnel. rigaku.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds and to differentiate between isomers. researchgate.net
Multivariate Data Analysis: The use of statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to analyze complex analytical data can help in attributing seized fentanyl samples to specific synthetic routes based on their impurity profiles. researchgate.netresearchgate.net
| Analytical Technique | Principle | Application in this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. swgdrug.orgswgdrug.org | Identification and quantification of this compound and its volatile derivatives. swgdrug.orgswgdrug.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection. tdl.org | Analysis of a wide range of derivatives and metabolites in complex matrices. tdl.org |
| LC-QTOF-MS | High-resolution mass spectrometry for accurate mass measurement. tdl.orgsciex.com | Identification of unknown compounds and confirmation of known substances. tdl.orgsciex.com |
| Handheld Raman Spectroscopy | Inelastic scattering of monochromatic light for vibrational analysis. rigaku.com | Rapid, non-destructive, and field-based identification of precursors. rigaku.com |
| Multivariate Data Analysis | Statistical analysis of large datasets. researchgate.netresearchgate.net | Source attribution and synthetic route determination based on impurity profiles. researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-Phenethyl-4-piperidone, and how can purity be optimized?
- Methodology : Synthesis typically involves alkylation of 4-piperidone with phenethyl halides under basic conditions. Purification is achieved via recrystallization or column chromatography. Purity optimization requires monitoring reaction kinetics (e.g., temperature control at 60–80°C) and using analytical techniques like HPLC or GC-MS to verify intermediates .
- Key Parameters : Reaction pH (8–10), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for phenethyl bromide to piperidone) to minimize side products .
Q. How is this compound characterized structurally and functionally in preclinical studies?
- Analytical Techniques :
- Structural : NMR (¹H/¹³C) to confirm piperidine ring substitution patterns and phenethyl group integration. Mass spectrometry (ESI-MS) for molecular weight validation (203.28 g/mol) .
- Functional : LogP (1.83) and polar surface area (20.31 Ų) are calculated via computational tools (e.g., ChemAxon) to predict blood-brain barrier permeability .
Q. What are the primary pharmacological targets of piperidine derivatives like this compound?
- Mechanistic Focus : Piperidine derivatives often target CNS receptors (e.g., sigma-1, opioid receptors). For this compound, in vitro binding assays (radioligand displacement) are used to screen affinity against receptor panels. Dose-response curves (IC₅₀ values) guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers design robust studies to investigate this compound’s metabolic stability?
- Experimental Framework :
- PICOT : Population (hepatocyte models), Intervention (this compound exposure), Comparison (control vs. CYP450 inhibitors), Outcome (half-life, metabolite profiling), Time (24–72 hr incubation) .
- Methods : LC-MS/MS to quantify parent compound depletion and identify Phase I/II metabolites. Use human liver microsomes with NADPH cofactors to simulate in vivo metabolism .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Data Reconciliation :
- Compare assay conditions (e.g., cell lines, receptor isoforms) across studies. For example, µ-opioid receptor affinity discrepancies may arise from differences in CHO vs. HEK293 cell models .
- Meta-analysis of logD (pH 7.4) and solubility data to adjust for bioavailability variations .
Q. How can computational modeling enhance the design of this compound-based probes for neuropharmacology?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes at target receptors (e.g., NMDA subunits). Validate with mutagenesis (e.g., alanine scanning) .
- MD Simulations : Assess ligand-receptor stability over 100-ns trajectories (GROMACS/AMBER) to prioritize derivatives with low RMSD fluctuations .
Q. What are the challenges in synthesizing N-substituted derivatives of this compound for SAR studies?
- Synthetic Hurdles :
- Steric hindrance at the piperidine nitrogen limits alkylation efficiency. Mitigate via microwave-assisted synthesis (120°C, 30 min) or using bulky leaving groups (e.g., tosylates) .
- Purification challenges due to enantiomeric byproducts require chiral HPLC or enzymatic resolution .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
